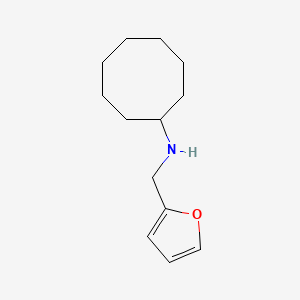

N-(furan-2-ylmethyl)cyclooctanamine

CAS No.: 765924-13-8

Cat. No.: VC5185758

Molecular Formula: C13H21NO

Molecular Weight: 207.317

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 765924-13-8 |

|---|---|

| Molecular Formula | C13H21NO |

| Molecular Weight | 207.317 |

| IUPAC Name | N-(furan-2-ylmethyl)cyclooctanamine |

| Standard InChI | InChI=1S/C13H21NO/c1-2-4-7-12(8-5-3-1)14-11-13-9-6-10-15-13/h6,9-10,12,14H,1-5,7-8,11H2 |

| Standard InChI Key | LVIUTUZVSHHXQO-UHFFFAOYSA-N |

| SMILES | C1CCCC(CCC1)NCC2=CC=CO2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(Furan-2-ylmethyl)cyclooctanamine comprises a cyclooctane ring (C₈H₁₅N) linked via an amine group to a furan-2-ylmethyl substituent. The furan ring, a five-membered heterocycle with one oxygen atom, contributes aromaticity and planar rigidity, contrasting with the conformational flexibility of the cyclooctane ring . Key structural features include:

-

Cyclooctane Ring: Adopts a "boat-chair" conformation, enabling moderate steric flexibility.

-

Furan Moiety: The 2-position substitution directs electronic effects toward the methylamine linker.

-

Amine Linker: A secondary amine (-NH-) bridges the two cyclic systems, influencing solubility and reactivity.

Table 1: Comparative Structural Features of N-(Furan-2-ylmethyl)cycloalkylamines

| Compound | Cycloalkane Ring Size | Furan Position | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| N-(Furan-2-ylmethyl)cyclooctanamine | 8-membered | 2 | C₁₃H₂₁NO | 207.31 |

| N-(Furan-2-ylmethyl)cyclopentanamine | 5-membered | 2 | C₁₀H₁₅NO | 165.23 |

| N-(Furan-3-ylmethyl)cyclohexanamine | 6-membered | 3 | C₁₁H₁₇NO | 179.26 |

Physicochemical Characteristics

-

Solubility: Predicted logP value of 2.87 suggests moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate.

-

Spectral Data:

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-(furan-2-ylmethyl)cyclooctanamine typically involves reductive amination or nucleophilic substitution strategies:

-

Reductive Amination:

-

Nucleophilic Substitution:

-

Step 1: Reaction of cyclooctanamine with 2-(chloromethyl)furan in anhydrous DMF.

-

Step 2: Neutralization and extraction to isolate the product.

-

Table 2: Optimization Parameters for Reductive Amination

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 60–70 °C | Maximizes reaction rate without decomposition |

| Solvent | Methanol | Enhances amine reactivity |

| Reducing Agent | NaBH₃CN (1.2 equiv) | Prevents over-reduction |

Industrial-Scale Production

MolCore BioPharmatech reports manufacturing this compound under ISO-certified conditions, achieving >98% purity via high-performance liquid chromatography (HPLC) . Critical challenges include:

-

Byproduct Formation: Minimizing N,N-dialkylation through stoichiometric control.

-

Storage: Stabilization under nitrogen atmosphere at −20 °C to prevent oxidative degradation.

Comparative Analysis with Structural Analogues

Impact of Cycloalkane Ring Size

-

Cyclooctane vs. Cyclopentane:

Furan Substitution Patterns

-

Position 2 vs. Position 3:

Current Research and Future Directions

Knowledge Gaps

-

Pharmacokinetics: No in vivo ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data available.

-

Target Identification: Putative interactions with G-protein-coupled receptors (GPCRs) remain unexplored.

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume